(S)-2-(4-Nitrobenzamido)pentanedioic acid
(S)-2-(4-Nitrobenzamido)pentanedioic acid
Brand Name:
Vulcanchem
CAS No.:
6758-40-3
VCID:
VC20900602
InChI:
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
SMILES:
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Molecular Formula:
C12H12N2O7
Molecular Weight:
296.23 g/mol
(S)-2-(4-Nitrobenzamido)pentanedioic acid
CAS No.: 6758-40-3
Cat. No.: VC20900602
Molecular Formula: C12H12N2O7
Molecular Weight: 296.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6758-40-3 |
|---|---|
| Molecular Formula | C12H12N2O7 |
| Molecular Weight | 296.23 g/mol |
| IUPAC Name | (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid |
| Standard InChI | InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 |
| Standard InChI Key | NOJZBJAFCSWMKC-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator